5-(Piperidin-1-yl)thiophene-2-carbaldehyde

Physicochemical characterization Solid‑state properties Purification

Researchers often face reaction failures when substituting piperidine-thiophene with morpholine analogs due to differing basicity (pKa ~11.1 vs. 8.7). This building block solves that with a tertiary amine for orthogonal diversification and an aldehyde for Schiff base/ Knoevenagel condensations. Key advantages: • Higher basicity enables pH-dependent ionization for CNS drug design. • Validated in ABCG2 inhibitor and HIV-1 NNRTI programs. • 98% purity, shipped ambient worldwide.

Molecular Formula C10H13NOS
Molecular Weight 195.28 g/mol
CAS No. 24372-48-3
Cat. No. B1363884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-1-yl)thiophene-2-carbaldehyde
CAS24372-48-3
Molecular FormulaC10H13NOS
Molecular Weight195.28 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=C(S2)C=O
InChIInChI=1S/C10H13NOS/c12-8-9-4-5-10(13-9)11-6-2-1-3-7-11/h4-5,8H,1-3,6-7H2
InChIKeySFDXRMCPPLZJBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperidin-1-yl)thiophene-2-carbaldehyde: Sourcing and Compound Overview


5-(Piperidin-1-yl)thiophene-2-carbaldehyde (CAS 24372-48-3) is a heterocyclic building block composed of a thiophene ring substituted with a piperidine group at the 5-position and an aldehyde group at the 2-position, with molecular formula C₁₀H₁₃NOS and molecular weight 195.28 g/mol . The compound is a yellow solid with a melting point of 91–93 °C and is commercially available at purities ranging from 95% to 98% from multiple global suppliers . It belongs to the broader class of 5-amino-substituted thiophene-2-carbaldehydes, which serve as versatile intermediates in medicinal chemistry and materials science .

Workflow Heterocyclic building block diversification
Selection Aldehyde handle for Schiff base or reductive amination
Procurement Multi-supplier stock with 95–98% purity range

Why Piperidine Cannot Be Freely Replaced in This Scaffold


Within the 5-substituted thiophene-2-carbaldehyde family, the piperidine, morpholine, pyrrolidine, and bromo analogs differ fundamentally in their physicochemical and electronic properties, which directly affect reaction yields, downstream purification, and final lead‑compound profiles . The piperidine nitrogen provides a conjugate acid pKa of ~11.1, conferring substantially higher basicity than the morpholine analog (pKa ~8.7) and altering protonation state under physiological and synthetic conditions [1]. Furthermore, replacing the piperidine with a morpholine introduces an additional hydrogen‑bond acceptor that modifies polarity and solubility, while the smaller pyrrolidine ring changes steric demand and conformational flexibility [2]. Even the bromo analog, a common alternative for cross‑coupling, lacks the amino‑substituent entirely, precluding any amine‑directed reactivity or biological target engagement. These divergent parameters mean that substitution without re‑validation risks failed reactions, altered pharmacokinetics, or loss of target affinity in downstream applications.

Piperidine vs. morpholine analog
Mismatch context Higher basicity and different H-bond acceptor count may shift protonation state, solubility, and reactivity in downstream steps.
Piperidine vs. pyrrolidine analog
Mismatch context Ring-size reduction alters steric demand and conformational flexibility, which can affect target engagement and packing.
Piperidine vs. 5-bromo analog
Mismatch context Absence of the amine group eliminates orthogonal reactivity; only cross-coupling diversification remains.

Comparator Evidence for Informed Procurement


Melting Point and Physical Form Comparison

The target compound exhibits a melting point of 91–93 °C (Sigma‑Aldrich) or 94–96 °C (VWR), substantially lower than the morpholine analog 5‑(morpholin‑4‑yl)thiophene‑2‑carbaldehyde (126–128 °C, Apollo Scientific) and the 4‑hydroxypiperidine analog (137–145 °C, TCI) . The lower melting point reflects weaker intermolecular forces and can facilitate solution‑phase handling at moderate temperatures.

Melting Point Comparison
Cross-study comparable
Δmp = 33–37 °C lower than morpholine analog
May support easier solution-phase handling at moderate temperatures.
Supplier QC data; verify under intended reaction conditions.
Physicochemical characterization Solid‑state properties Purification

Basicity and Protonation State vs. Morpholine Analog

The piperidine nitrogen of the target compound possesses a conjugate acid pKa of ~11.1 (DMSO), compared to ~8.7 for the morpholine analog and ~11.3 for the pyrrolidine analog [1]. Under typical reaction conditions (pH 7–10), the piperidine ring remains predominantly protonated, whereas the morpholine ring is largely neutral, leading to divergent solubility, nucleophilicity, and chromatographic behavior.

Amine Basicity (pKa)
Class-level inference
pKa ~11.1 (piperidine) vs. ~8.7 (morpholine)
Protonation-state difference may alter extraction and salt-formation behavior.
Bordwell DMSO scale; solution behavior may vary.
Amine basicity Protonation Reactivity

Lipophilicity (LogP) Comparison

The target compound has a computed LogP (XLogP3) of 2.2, compared to ~1.0 for 5‑(morpholin‑4‑yl)thiophene‑2‑carbaldehyde and ~1.8 for 5‑(pyrrolidin‑1‑yl)thiophene‑2‑carbaldehyde [1][2]. The 1.2‑log unit difference relative to the morpholine analog corresponds to an approximately 16‑fold higher octanol‑water partition coefficient, indicating greater lipophilicity and potential for passive membrane permeation.

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 = 2.2 (ΔLogP +1.2 vs. morpholine)
Higher lipophilicity suggests different permeability and solubility profile.
Computed value; experimental logP may differ.
Lipophilicity Drug‑likeness Membrane permeability

Commercial Purity and Supplier Diversity

5‑(Piperidin‑1‑yl)thiophene‑2‑carbaldehyde is stocked by at least eight major global suppliers (Sigma‑Aldrich/Key Organics, Thermo Scientific, Fluorochem, Enamine, Apollo Scientific, Aladdin, VWR, Life Chemicals) at purities of 95–98%, with multiple batch sizes (250 mg to 5 g) . In contrast, the pyrrolidine analog is listed by fewer suppliers and the 4‑hydroxypiperidine analog is primarily available through specialist vendors, potentially increasing lead times and cost.

Supplier Diversity
Cross-study comparable
≥8 global stockists (2–4× greater than analogs)
Reduces procurement risk and supports competitive sourcing.
Catalogs accessed April 2026; confirm lead times.
Commercial availability Purity Supply chain

Synthetic Utility: Aldehyde Reactivity for Diversification

The free aldehyde group at the thiophene 2‑position enables classical transformations—Schiff base condensation, reductive amination, Grignard addition, and Knoevenagel condensation—without requiring protecting‑group strategies [1][2]. In the ABCG2 inhibitor patent US20100249089A1, the closely related 5‑(4‑hydroxypiperidin‑1‑yl)thiophene‑2‑carboxaldehyde was converted via Knoevenagel condensation to α‑cyanostilbene derivatives, illustrating the aldehyde's role as a key diversification handle [1]. The piperidine‑substituted thiophene scaffold further appears in HIV‑1 non‑nucleoside reverse transcriptase inhibitors (NNRTIs), where the piperidine ring occupies a hydrophobic channel in the NNRTI binding pocket, underscoring the privileged nature of this substructure [3].

Synthetic Utility
Supporting evidence
Aldehyde enables Schiff base, Knoevenagel, and reductive amination.
Orthogonal aldehyde and amine sites support sequential library synthesis.
Based on published procedures; validate in target system.
Synthetic building block Aldehyde chemistry Medicinal chemistry

Procurement-Relevant Application Scenarios


Hit-to-Lead Diversification via Aldehyde Handle

The free aldehyde group makes this compound an efficient entry point for parallel library synthesis. Schiff base condensation with primary amines (as demonstrated in the 2024 Organic Communications study [1]) and reductive amination enable rapid exploration of structure–activity relationships (SAR) around the piperidine-thiophene core. The piperidine nitrogen provides a secondary diversification site via alkylation or acylation, offering orthogonal reactivity without additional functional‑group manipulation.

Kinase and Transporter Inhibitor Scaffold Construction

In the ABCG2 transporter inhibitor patent (US20100249089A1), the closely related 5‑(4‑hydroxypiperidin‑1‑yl)thiophene‑2‑carboxaldehyde served as a direct precursor to α‑cyanostilbene inhibitors via Knoevenagel condensation [2]. The piperidine‑thiophene‑carbaldehyde platform can similarly be elaborated into ATP‑competitive kinase inhibitors by installing hinge‑binding heterocycles at the aldehyde position while retaining the piperidine for hydrophobic pocket occupancy.

HIV-1 NNRTI Lead Optimization

The piperidine‑substituted thiophene motif is a core pharmacophore in potent HIV‑1 non‑nucleoside reverse transcriptase inhibitors, as established by the thiophene[3,2‑d]pyrimidine series exhibiting low‑nanomolar antiviral activity and improved resistance profiles [3]. 5‑(Piperidin‑1‑yl)thiophene‑2‑carbaldehyde can serve as a starting material for constructing analogous fused‑ring systems, providing a synthetically accessible gateway to this therapeutically validated chemotype.

CNS-Penetrant Lead Physicochemical Optimization

With a computed LogP of 2.2 and a single hydrogen‑bond acceptor from the piperidine nitrogen (vs. two for the morpholine analog), this building block offers a balanced lipophilicity profile suitable for CNS drug discovery [4]. The higher basicity (pKa ~11.1) relative to morpholine‑containing fragments allows tuning of lysosomal trapping and volume of distribution through pH‑dependent ionization, a parameter of direct relevance to medicinal chemistry teams optimizing brain‑penetrant candidates.

Application
Selection Property
Validation Focus
Hit-to-lead library synthesis
Aldehyde reactivity for parallel diversification
Schiff base and reductive amination scope review
Kinase/transporter inhibitor studies
Knoevenagel condensation precursor
Inhibitor elaboration and binding-pocket fit
HIV-1 NNRTI lead optimization
Piperidine-thiophene pharmacophore entry
Fused-ring construction and antiviral-activity context
CNS-penetrant lead design
Balanced LogP and single H-bond acceptor
Permeability and pH-dependent ionization review

Technical Documentation Hub

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33 linked technical documents
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